1,3'-Bipyrrolidine dihydrochloride

Description

Significance of Chiral Bipyrrolidines in Modern Organic Synthesis

Chiral bipyrrolidines are a class of compounds that have proven to be highly effective ligands in the field of asymmetric catalysis. nih.gov The pyrrolidine (B122466) ring is a prevalent motif in a wide range of biologically active natural products and pharmaceutical compounds. nih.govnih.gov The stereogenicity of the carbon atoms in the pyrrolidine rings is a key feature, as the spatial orientation of substituents can lead to different biological profiles and catalytic activities. nih.gov

The C₂-symmetric nature of some chiral bipyrrolidines makes them particularly effective in controlling the stereochemical outcome of chemical reactions. nih.gov These ligands are capable of creating a well-defined chiral pocket around a metal center, which in turn directs the enantioselective transformation of a substrate. nih.govresearchgate.net This has led to their successful application in a variety of metal-catalyzed reactions, including:

Gold-Catalyzed Cycloadditions: Chiral gold(I) catalysts bearing ligands with a C₂-symmetric diarylpyrrolidine have been developed for intramolecular [4+2] cycloadditions. nih.govresearchgate.netscilit.comchemrxiv.org

Ruthenium-Based Catalysis: Bipyrrolidine-based ligands have been used to control the stereochemistry around Ru(II) metal centers, leading to the formation of predetermined chiral-at-metal complexes. rsc.org

Asymmetric Addition of Organozinc Reagents: Chiral pyrrolidine derivatives have been employed as catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing optically active secondary alcohols with high enantioselectivities. lookchem.com

Copper-Catalyzed Cycloadditions: The asymmetric 1,3-dipolar cycloaddition of azomethine ylides, catalyzed by copper(I) complexes with chiral ligands, is a powerful method for synthesizing enantioenriched pyrrolidines. nih.govrsc.org

The versatility of the bipyrrolidine scaffold allows for fine-tuning of its steric and electronic properties through substitution, enabling the optimization of catalysts for specific reactions. lookchem.com

Evolution of Research Perspectives on 1,3'-Bipyrrolidine (B1284032) Dihydrochloride (B599025)

Research involving 1,3'-bipyrrolidine and its derivatives has evolved significantly over the years. Initially, the focus was on the fundamental synthesis of the bipyrrolidine core structure. acs.org Over time, as the importance of chiral molecules in drug discovery and materials science became more apparent, the emphasis shifted towards the development of stereoselective synthetic routes to obtain enantiomerically pure bipyrrolidines.

The use of 1,3'-Bipyrrolidine dihydrochloride as a stable, readily available starting material has been a key enabler of this evolution. Researchers can use this simple salt as a foundational building block, from which more complex and functionally diverse chiral ligands can be constructed. For instance, the synthesis of Salan ligands built around a chiral 2,2'-bipyrrolidine (B3281945) backbone demonstrates how these core structures can predetermine the chirality at octahedral metal centers like titanium and zirconium. rsc.org

Recent advancements in synthetic methodology, such as the use of microwave-assisted synthesis, have aimed to improve the efficiency and reduce the reaction times for producing bipyrrolidine derivatives. The development of multi-step synthetic sequences starting from readily available chiral precursors like L-aspartic acid or trans-4-hydroxy-L-proline to produce related chiral aminopyrrolidine dihydrochlorides showcases the sophisticated strategies now employed in this field. google.comresearchgate.net This progression highlights a clear trend from simple molecular synthesis to the rational design of complex functional molecules for specific applications in catalysis.

Current Research Landscape and Emerging Trends

The current research landscape for chiral bipyrrolidines, often derived from their dihydrochloride salts, is dominated by their application in asymmetric catalysis. A major trend is the development of novel catalytic systems that offer high efficiency and stereoselectivity for the synthesis of complex, high-value molecules. rsc.orgrsc.org

One emerging trend is the combination of transition metal catalysis with organocatalysis. For example, a relay catalytic system using silver acetate (B1210297) and a modified chiral pyrrolidinopyridine has been successfully applied to the cycloisomerization/(2+3) cycloaddition of enynamides. nih.gov This approach allows for the stereoselective and economical synthesis of complex molecular scaffolds with potential biological activity, such as phosphodiesterase 1 (PDE1) inhibitors. nih.gov

Another significant area of research is the use of computational methods, such as Density Functional Theory (DFT), to understand and predict the behavior of these chiral catalysts. nih.govresearchgate.net By analyzing the non-covalent interactions between the catalyst and the substrate, researchers can gain insights into the origins of enantioselectivity and rationally design more effective catalysts. researchgate.netscilit.comchemrxiv.org

Furthermore, there is a growing interest in expanding the range of chemical transformations that can be achieved using bipyrrolidine-based catalysts. This includes the synthesis of fluorinated pyrrolidines, which are of great interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. nih.gov The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been shown to be an effective method for producing such compounds with high yields and excellent stereoselectivities. nih.gov

| Catalyst/Ligand Type | Reaction | Yield | Enantiomeric Excess (ee) / Optical Purity (op) |

| Chiral Pyrrolidine Amino Alcohol | Addition of Et₂Zn to Benzaldehyde | 95% | 91% op lookchem.com |

| Chiral Pyrrolidine Amino Alcohol with bulky diphenylmethanol (B121723) moiety | Addition of Et₂Zn to Benzaldehyde | - | up to 81.8% op lookchem.com |

| Cu(I)/Chiral TF-BiphamPhos Ligand | 1,3-Dipolar Cycloaddition | up to 96% | up to 97% ee nih.gov |

Structure

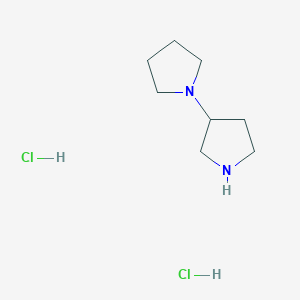

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXKBIQXWILCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957540-36-2 | |

| Record name | 1,3'-Bipyrrolidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Bipyrrolidine Dihydrochloride and Its Analogues

Stereoselective Synthesis of the 1,3'-Bipyrrolidine (B1284032) Core

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 1,3'-bipyrrolidine. The biological activity of such compounds is often intrinsically linked to their specific stereoisomeric form.

Strategies for Enantiomeric Purity Control

Achieving high enantiomeric purity is a critical challenge in the synthesis of chiral bipyrrolidine derivatives. Several strategies have been developed to address this, including the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.

One common approach involves the use of chiral resolving agents to separate enantiomers. For instance, the resolution of 2,2'-bispyrrolidine has been achieved using (L)-tartaric acid, which selectively crystallizes with the (R,R)-enantiomer, leaving the (S,S)-enantiomer in the mother liquor. orgsyn.org This classical method, while effective, can be resource-intensive.

More modern approaches focus on asymmetric synthesis, where the desired enantiomer is generated directly. Chiral auxiliaries, temporarily attached to the substrate, can direct the stereochemical outcome of a reaction. For example, enantiomerically pure β-amino acids have been synthesized using a chiral pyrimidinone auxiliary. orgsyn.org The synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives has been accomplished through N-alkylation with a chiral reagent, followed by separation of the resulting diastereomers and subsequent hydrogenolysis to yield the pure enantiomers. nih.gov

Chiral high-performance liquid chromatography (HPLC) is another powerful technique for both analytical determination of enantiomeric excess and preparative separation of enantiomers. unina.itmdpi.com This method has been successfully employed for the separation of various chiral compounds, including derivatives of 3-(piperidin-3-yl)-1H-indole. nih.gov

| Strategy | Description | Example |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent. | Resolution of 2,2'-bispyrrolidine with (L)-tartaric acid. orgsyn.org |

| Chiral Auxiliaries | A chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Synthesis of enantiomerically pure β-amino acids using a pyrimidinone auxiliary. orgsyn.org |

| Chiral HPLC | Chromatographic technique using a chiral stationary phase to separate enantiomers. | Separation of 3-nitroatenolol enantiomers. unina.itmdpi.com |

| Asymmetric Synthesis | Direct synthesis of a specific enantiomer using a chiral catalyst or reagent. | Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org |

Diastereoselective Approaches to Bipyrrolidine Scaffolds

In addition to controlling enantioselectivity, the diastereoselective construction of the bipyrrolidine core is crucial. This involves controlling the relative stereochemistry of multiple stereocenters within the molecule.

One notable strategy involves the diastereoselective reductive amination of pre-functionalized 4-oxofurans to provide tetrahydrofuran (B95107) cores with three contiguous stereocenters. nih.gov A subsequent intramolecular reductive amination can then be used to fuse a pyrrolidine (B122466) ring, inverting the configuration at one of the stereocenters. nih.gov Another approach utilizes a nitrone/cyclopropane (B1198618) cycloaddition to achieve a general and diastereoselective synthesis of pyrrolidines. nih.gov

The synthesis of silyl-substituted pyrrolidines has been achieved with high diastereoselectivity through a one-pot, four-step protocol involving the addition of a silyllithium reagent to a diaryl olefin, followed by a highly diastereoselective addition to a chiral sulfinimine and subsequent intramolecular cyclization. nih.gov

Development of Novel Synthetic Pathways

The quest for more efficient and versatile methods for constructing the 1,3'-bipyrrolidine framework has led to the investigation of novel synthetic pathways, including those catalyzed by transition metals and organocatalysts.

Transition Metal-Catalyzed Route Investigations

Transition metal catalysis offers a powerful toolkit for the formation of C-C and C-N bonds, which are essential for the construction of the bipyrrolidine skeleton. A two-step approach for assembling substituted 3,3′-bipyrroles has been demonstrated, starting from a 1,3-diyne and an N-benzyl azomethine ylide. rsc.org The first step involves a tungsten-catalyzed twofold 1,3-dipolar cycloaddition to form tetrahydrobipyrrole products. rsc.org The second step is a copper-catalyzed dehydrogenative aromatization to yield the final 3,3′-bipyrroles. rsc.org

The borrowing hydrogen methodology, catalyzed by iridium(III) complexes, has been employed for the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. researchgate.net This atom-efficient process involves the in situ oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction. researchgate.net

| Catalyst | Reaction Type | Substrates | Product |

| Tungsten | [3+2] Cycloaddition | 1,3-Diyne, Azomethine Ylide | Tetrahydrobipyrrole |

| Copper | Dehydrogenative Aromatization | Tetrahydrobipyrrole | 3,3'-Bipyrrole rsc.org |

| Iridium(III) | Borrowing Hydrogen | 1,2,4-Butanetriol, Primary Amine | 3-Pyrrolidinol (B147423) researchgate.net |

| Rhodium(I) | Olefin Displacement | 1,3-Dienes | Rhodium-diene complexes rsc.org |

Organocatalytic Synthesis Routes

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.govdntb.gov.ua Chiral pyrrolidines themselves are prominent organocatalysts, capable of promoting a wide range of enantioselective transformations. nih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for the enantioselective synthesis of pyrrolidines. rsc.org This reaction allows for the construction of complex spiropyrrolidine structures with high stereocontrol. rsc.org Furthermore, organocatalytic approaches have been developed for the diastereo- and enantioselective synthesis of functionalized pyrrolidines, such as chlorinated and trifluoromethylated derivatives. nih.gov

A phosphine-catalyzed, transition-metal-free method for the trans-hydroboration of 1,3-diynes has been reported, providing access to (E)-1-boryl-1,3-enynes with high regio- and stereoselectivity. nih.gov

Functionalization and Derivatization Strategies

Once the core bipyrrolidine scaffold is constructed, further functionalization and derivatization are often necessary to access a diverse range of analogues with tailored properties. These strategies allow for the introduction of various substituents at different positions of the bipyrrolidine ring system.

For instance, the synthesis of novel substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has been achieved, demonstrating the introduction of complex aromatic and heterocyclic moieties. mdpi.com The synthesis of 3,3'-bipyrroles from diynes allows for the incorporation of substituents on the pyrrole (B145914) rings. rsc.org The borrowing hydrogen methodology also provides a handle for further functionalization, as the resulting hydroxyl group on the 3-pyrrolidinol can be used for subsequent C-N bond formation. researchgate.net

The development of synthetic strategies towards 1,3-oxathiolane (B1218472) nucleoside analogues showcases methods for introducing modified sugar moieties, which can be adapted for the derivatization of bipyrrolidine-containing compounds. nih.gov

Introduction of Substituents for Modulating Reactivity

The functionalization of the bipyrrolidine core is a key strategy for modulating its reactivity, stereochemistry, and physicochemical properties. nih.gov The introduction of various substituents at specific positions on the pyrrolidine rings can influence the molecule's basicity, conformational flexibility, and interaction with biological targets or metallic centers. nih.govnih.gov

A primary route for creating substituted pyrrolidines involves starting with readily available chiral precursors like L-proline and 4-hydroxy-L-proline. mdpi.com These precursors provide a foundational stereochemical framework that can be elaborated upon through various organic transformations. For instance, the reduction of proline using agents like lithium aluminum hydride (LiAlH4) yields (S)-prolinol, a versatile intermediate for further synthesis. mdpi.com Functionalization can also be achieved through electrophilic addition to endocyclic enamines derived from 2-pyrrolines, allowing for the introduction of groups at the alpha and beta positions. researchgate.net Methods such as iodoamination and azidomethoxylation have been developed to install amino and azido (B1232118) groups, respectively. researchgate.net

The reactivity of the pyrrolidine nitrogen can be modulated by the electronic nature of the substituents. Electron-withdrawing groups tend to decrease the nitrogen's basicity, while electron-donating groups increase it. nih.gov This modulation is critical for applications in organocatalysis and ligand design, where the nucleophilicity of the nitrogen atom plays a central role. Furthermore, the stereoselective introduction of substituents can control the puckering of the pyrrolidine ring, locking it into specific conformations that can be beneficial for achieving selective binding to target proteins. nih.govnih.gov

| Substituent | Synthetic Method/Precursor | Effect on Reactivity/Properties | Source(s) |

| Hydroxyl (-OH) | From 4-hydroxy-L-proline | Provides a site for further functionalization; influences ring pucker. | mdpi.com |

| Amino (-NH2) | Iodoamination of enamines | Introduces a key nucleophilic and hydrogen-bond donating group. | researchgate.net |

| Alkyl/Aryl | N-acyliminium ion chemistry | Modifies steric bulk and lipophilicity. | researchgate.net |

| Carboxamide | Conjugation of (S)-proline | Creates bifunctional catalysts with hydrogen-bonding capabilities. | mdpi.com |

| Thiazole | Cyclization of α-bromocarbonyl compounds | Introduces a distinct heterocyclic moiety with unique electronic properties. | nih.gov |

Synthesis of Advanced Bipyrrolidine-Based Ligands and Building Blocks

The bipyrrolidine framework serves as a valuable scaffold for the construction of advanced bidentate ligands and complex molecular building blocks for drug discovery. mdpi.comresearchgate.net The two nitrogen atoms, positioned in a 1,3'-relationship, can act as a chelating unit for various transition metals, making these compounds attractive for applications in asymmetric catalysis. researchgate.netrsc.org

The synthesis of chiral ligands often involves assembling them around a pre-existing chiral bipyrrolidine backbone. rsc.org For example, Salan ligands, which are tetradentate diamine-diolate structures, have been successfully constructed using a 2,2'-bipyrrolidine (B3281945) core. The inherent chirality of the bipyrrolidine dictates a specific facial chelation to octahedral metal centers like titanium and zirconium, thereby predetermining the chirality at the metal complex. researchgate.netrsc.org This strategy provides a powerful tool for designing catalysts for enantioselective transformations.

In drug discovery, the pyrrolidine motif is a privileged structure, appearing in numerous FDA-approved drugs. nih.govenamine.net The 1,3'-bipyrrolidine structure can be seen as a "ready-made" building block that allows for the rapid assembly of diverse compound libraries for biological screening. nih.govresearchgate.net For example, complex pyrrolidine derivatives are central to the structure of antiviral drugs like Daclatasvir and Grazoprevir, where they are synthesized from functionalized proline intermediates. mdpi.com The synthesis of these building blocks often requires multi-step sequences to install the necessary functionality and stereochemistry, highlighting the importance of robust and efficient synthetic routes. mdpi.compharmablock.com

| Ligand/Building Block | Synthetic Approach | Application | Source(s) |

| Chiral Salan Ligands | Assembly around a chiral 2,2'-bipyrrolidine backbone. | Asymmetric catalysis with Ti and Zr metals. | researchgate.netrsc.org |

| Prolinamide Organocatalysts | Conjugation of proline with other chiral molecules (e.g., β-aminoalcohols). | Enantioselective aldol (B89426) and Biginelli reactions. | mdpi.com |

| Antiviral Precursors | Multi-step synthesis from Boc-protected hydroxyproline. | Building blocks for drugs like Daclatasvir and Grazoprevir. | mdpi.com |

| Spirocyclic Pyrrolidines | [3+2] cycloaddition of azomethine ylides with alkenes. | Intermediates for antibacterial agents like Sitafloxacin. | researchgate.net |

| Pasireotide Precursor | Coupling of a functionalized pyrrolidine with Boc-diaminoethane. | Synthesis of somatostatin (B550006) analogue for Cushing's disease. | mdpi.com |

Challenges and Innovations in Scalable Synthesis

While numerous methods exist for the laboratory-scale synthesis of pyrrolidine derivatives, significant challenges arise when attempting to translate these processes to an industrial scale. The development of robust, cost-effective, and environmentally benign syntheses is critical for the commercial viability of pharmaceuticals and materials based on the 1,3'-bipyrrolidine scaffold. nih.gov

To address these limitations, significant innovation is occurring in the field of heterocyclic synthesis. numberanalytics.comnumberanalytics.com One major area of advancement is the development of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgacs.org This approach improves efficiency, reduces waste, and minimizes the need for intermediate isolation. rsc.org

The adoption of novel technologies like flow chemistry is also transforming scalable synthesis. numberanalytics.comnumberanalytics.com Performing reactions in continuous flow reactors offers superior control over reaction parameters, enhances safety, and can significantly increase throughput compared to traditional batch processing. numberanalytics.com Another key innovation is the focus on "green chemistry," which seeks to minimize environmental impact by using renewable feedstocks, developing more efficient catalytic reactions, and reducing waste. nih.gov For instance, the development of transition-metal-free cycloaddition reactions or the use of biocatalysis represents a significant step towards more sustainable production methods for N-heterocyclic compounds. pharmablock.comrsc.org The application of microwave-assisted organic synthesis (MAOS) has also been shown to increase synthetic efficiency and support green chemistry principles. nih.govnih.gov

1,3 Bipyrrolidine Dihydrochloride As a Chiral Ligand and Organocatalyst in Asymmetric Transformations

Application in Asymmetric Catalysis

The inherent chirality and structural rigidity of the 1,3'-bipyrrolidine (B1284032) framework are central to its success in asymmetric catalysis. Whether employed as an organocatalyst or as a ligand for a metal center, it creates a well-defined chiral environment that influences the trajectory of reacting substrates, leading to the preferential formation of one stereoisomer over others.

Mechanisms of Enantioselectivity Induction

The primary mechanism by which 1,3'-bipyrrolidine and its derivatives induce enantioselectivity is through the formation of a chiral pocket or a sterically hindered environment around the catalytic center. When a substrate approaches the catalyst, the two pyrrolidine (B122466) rings dictate the feasible pathways of approach. One face of the catalyst is effectively blocked by the ligand's structure, forcing the substrate to bind or react from the less hindered face. This facial discrimination is the key to creating an excess of one enantiomer.

In organocatalysis, pyrrolidine-based catalysts are fundamental to aminocatalysis, where they can form chiral enamines or iminium ions with carbonyl compounds. The stereochemistry of the subsequent reaction is then directed by the pyrrolidine scaffold. For metal-catalyzed reactions, the bipyrrolidine ligand coordinates to the metal ion, and the resulting complex possesses a chiral topology that dictates the enantioselective outcome. acs.orgyoutube.com The specific geometry and electronic properties of the metal-ligand complex are crucial in achieving high asymmetric induction. acs.org

Diastereocontrol in Catalytic Reactions

In reactions where multiple stereocenters are formed, 1,3'-bipyrrolidine-based catalysts can exert remarkable control over the diastereomeric ratio (d.r.) of the product. This diastereocontrol arises from the catalyst's ability to influence the relative orientation of the reactants in the transition state. The catalyst, substrate, and reagents assemble in a preferred three-dimensional arrangement to minimize steric clashes and maximize favorable electronic interactions.

This principle is evident in reactions like the catalytic triple diastereoselective Petasis reaction, where the choice of catalyst can overcome the inherent diastereoselectivity of the uncatalyzed reaction. nih.gov By matching the stereochemistry of the chiral ligand with that of the reactants, chemists can favor the formation of a specific diastereomer. For instance, a catalyst might selectively produce syn diastereomers, whereas the background reaction might favor anti products. nih.gov The ability to tune the diastereoselectivity by selecting the appropriate enantiomer of the catalyst is a powerful tool in stereoselective synthesis. nih.gov

Transition Metal-Mediated Asymmetric Catalysis

When complexed with transition metals, 1,3'-bipyrrolidine serves as a classic C2-symmetric chiral ligand. The dihydrochloride (B599025) salt is typically neutralized in situ to generate the free base, which then coordinates to the metal center. The resulting complexes are active catalysts for a wide array of asymmetric transformations.

Silver(I) Complexes in Chiral Bipyrrolidine Catalysis

Silver(I) salts, in combination with chiral ligands like 1,3'-bipyrrolidine, are effective catalysts for reactions such as enantioselective 1,3-dipolar cycloadditions. nih.gov These reactions are powerful methods for constructing pyrrolidine rings, which are common motifs in bioactive molecules. nih.govnih.govrsc.org The chiral silver(I) complex activates the substrate and controls the facial selectivity of the cycloaddition.

In a typical reaction, an azomethine ylide (the 1,3-dipole) reacts with an alkene (the dipolarophile). The chiral ligand, bound to the silver(I) ion, orchestrates the approach of the two components, leading to high enantioselectivity in the resulting pyrrolidine product. nih.gov The choice of the ligand is critical for achieving both high yield and high enantiomeric excess (ee).

Table 1: Silver(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

| Dipole Precursor | Dipolarophile | Ligand System | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Imino ester | (Z)-α-Amidonitroalkene | Chiral Ligand/AgOAc | CH2Cl2 | High | High | nih.gov |

Copper(II) Complexes in Chiral Bipyrrolidine Catalysis

Copper(II) complexes featuring chiral bipyridine-type or pyrrolidine-based ligands are versatile catalysts for various asymmetric reactions, including cyclopropanation and hydroamination. rsc.orgnih.govcityu.edu.hk Chiral copper complexes can exhibit a compressed tetrahedral geometry, which creates a rigid and well-defined chiral environment for catalysis. rsc.orgcityu.edu.hkresearchgate.net

In asymmetric cyclopropanation, a copper(I) or copper(II) catalyst, rendered chiral by a bipyrrolidine-type ligand, catalyzes the reaction between an alkene and a diazo compound. The catalyst facilitates the transfer of a carbene fragment to the double bond, with the ligand controlling the enantioselectivity of the newly formed cyclopropane (B1198618) ring. These systems have achieved enantiomeric excesses up to 92%. rsc.orgcityu.edu.hk Similarly, in enantioselective intramolecular hydroamination, a chiral copper catalyst can facilitate the formation of α-arylpyrrolidines with excellent stereoselectivity. nih.gov

Table 2: Copper-Catalyzed Asymmetric Transformations

| Reaction Type | Substrate | Catalyst System | Product Type | ee (%) | Reference |

|---|---|---|---|---|---|

| Cyclopropanation | Styrene | Chiral Bipyridine-Cu(OTf)2 | Phenylcyclopropane | up to 92% | rsc.orgcityu.edu.hk |

| Allylic Oxidation | Cyclic Olefins | Chiral Ligand-Cu(I) | Chiral Allylic Ester | 49-75% | durham.ac.uk |

| Intramolecular Hydroamination | Aminoalkene | Chiral Ligand-Cu(I) | α-Arylpyrrolidine | High | nih.gov |

Other Metal-Bipyrrolidine Catalytic Systems

The utility of the bipyrrolidine scaffold extends beyond silver and copper catalysis. Its structural motifs have been incorporated into ligands for a range of other transition metals used in asymmetric synthesis.

Palladium(II) Catalysis: Chiral tertiary amine-derived dioxide ligands, which can incorporate pyrrolidine elements, have been used in palladium(II)-catalyzed Friedel-Crafts alkylations, demonstrating the adaptability of the core structure. researchgate.net

Nickel(II) Catalysis: C2-symmetric bipyridine-N,N'-dioxide ligands, which share design principles with bipyrrolidine ligands, have proven effective in nickel(II)-catalyzed asymmetric Michael-type Friedel-Crafts reactions, affording products in high yields and enantioselectivities. rsc.org

Iridium(III) and Rhodium(III) Catalysis: While not directly involving 1,3'-bipyrrolidine, the broader strategy of using chiral-at-metal complexes with iridium and rhodium highlights a field where such robust C2-symmetric ligands could be applied. These catalysts are used in transformations ranging from Lewis acid catalysis to photoredox and electrocatalysis. nih.gov

The consistent success of pyrrolidine-based ligands across different metal systems underscores the robustness and versatility of this chiral scaffold in creating effective asymmetric catalysts. nih.gov

Organocatalytic Applications of 1,3'-Bipyrrolidine Dihydrochloride Derivatives

The unique structural features of 1,3'-bipyrrolidine derivatives have been harnessed to catalyze a range of asymmetric carbon-carbon bond-forming reactions. These catalysts typically operate through the formation of enamine or iminium ion intermediates, enabling highly stereocontrolled transformations.

Asymmetric Michael Additions

While direct applications of this compound in asymmetric Michael additions are not extensively documented in readily available literature, closely related N-alkyl-2,2'-bipyrrolidine derivatives have proven to be effective organocatalysts in this domain. These catalysts facilitate the conjugate addition of carbonyl compounds to nitroolefins and other Michael acceptors. For instance, N-iPr-2,2'-bipyrrolidine has been successfully employed in the Michael addition of both ketones and aldehydes to nitroolefins. These reactions proceed via an enamine intermediate and furnish the corresponding 1,4-adducts in good yields and with notable enantioselectivities. Furthermore, these diamine catalysts have been utilized in the asymmetric Michael addition of aldehydes to vinyl sulfones, achieving enantioselectivities up to 80% ee.

The proposed mechanism involves the formation of a chiral enamine from the reaction of the bipyrrolidine catalyst with the carbonyl donor. This enamine then attacks the Michael acceptor in a stereocontrolled manner, guided by the chiral environment of the catalyst. The stereochemical outcome of these reactions has been rationalized by a Si,Si transition state model.

Below is a table summarizing the performance of a related N-isopropyl-2,2'-bipyrrolidine catalyst in the asymmetric Michael addition of aldehydes to nitrostyrene, demonstrating the potential of the bipyrrolidine scaffold in this transformation.

| Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Propanal | 80 | 90:10 | 82 |

| Butanal | 75 | 92:8 | 85 |

| Isovaleraldehyde | 78 | 95:5 | 80 |

| Cyclohexanecarboxaldehyde | 85 | 93:7 | 78 |

This data represents the catalytic activity of N-isopropyl-2,2'-bipyrrolidine, a structural isomer of the title compound, and is presented to illustrate the catalytic potential of the bipyrrolidine framework.

Asymmetric 1,3-Dipolar Cycloadditions

The catalytic asymmetric 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings with multiple stereocenters. rsc.orgnih.gov Azomethine ylides are common 1,3-dipoles used in these reactions to produce highly substituted pyrrolidines, which are prevalent motifs in natural products and pharmaceuticals. rsc.org While the direct application of this compound derivatives as organocatalysts in this specific reaction is not widely reported, the broader class of chiral diamines and their metal complexes have been extensively studied. acs.org These reactions often rely on the formation of a chiral complex between a metal salt and a chiral ligand to control the stereochemical outcome. The development of catalytic enantioselective 1,3-dipolar cycloadditions has provided efficient routes to complex molecules, including spiro-compounds and nitrogen-bridged bicyclic systems. rsc.org

Other Enantioselective Carbon-Carbon Bond Formations

Beyond Michael additions and cycloadditions, chiral pyrrolidine-based catalysts are instrumental in other key carbon-carbon bond-forming reactions, such as aldol (B89426) and Mannich reactions. bohrium.com

The asymmetric aldol reaction , which forms a β-hydroxy carbonyl compound, is a cornerstone of organic synthesis. Pyrrolidine and its derivatives catalyze the direct aldol reaction through an enamine intermediate. While specific data for 1,3'-bipyrrolidine derivatives is scarce, the general principle involves the reaction of a ketone with an aldehyde in the presence of the chiral amine catalyst to yield the aldol product with controlled stereochemistry.

The asymmetric Mannich reaction provides a route to β-amino carbonyl compounds, which are valuable building blocks for the synthesis of various nitrogen-containing molecules. bohrium.com Proline and its derivatives are well-known catalysts for direct three-component Mannich reactions of ketones, aldehydes, and amines. bohrium.com The catalytic cycle is believed to proceed through the formation of a chiral enamine from the ketone and the catalyst, which then reacts with an imine generated in situ from the aldehyde and amine. The use of chiral diamine catalysts in these reactions has been shown to afford products with high enantioselectivities.

Structure-Performance Relationships in Catalytic Systems

The catalytic efficiency and stereoselectivity of 1,3'-bipyrrolidine derivatives are intricately linked to their three-dimensional structure. Modifications to the ligand scaffold and the inherent stereochemistry of the molecule play a crucial role in determining the outcome of a catalyzed reaction.

Impact of Stereochemistry on Catalytic Efficiency

The stereochemistry of the chiral catalyst is a critical determinant of the enantioselectivity of the reaction it catalyzes. In reactions involving chiral intermediates, the catalyst must effectively differentiate between two diastereomeric transition states leading to the two possible enantiomers of the product. The C2-symmetry of many bipyrrolidine derivatives simplifies the number of possible transition states, often leading to higher enantioselectivities. The absolute configuration of the stereocenters in the 1,3'-bipyrrolidine backbone dictates the facial selectivity of the attack of the nucleophile on the electrophile. For a reaction to be successful, the chiral catalyst must create a well-defined chiral pocket that allows the substrates to approach each other in a highly ordered manner, favoring one transition state over the other.

Ligand Scaffold Modification for Enhanced Catalytic Activity

Modifying the scaffold of the 1,3'-bipyrrolidine ligand can have a profound impact on its catalytic performance. These modifications are typically aimed at tuning the steric and electronic properties of the catalyst to improve its activity, selectivity, and substrate scope.

One common strategy is the introduction of bulky substituents on the nitrogen atoms of the pyrrolidine rings. These substituents can enhance enantioselectivity by creating a more defined and sterically hindered chiral environment around the catalytic site. This increased steric bulk can force the substrates into a specific orientation, leading to a more selective reaction.

Furthermore, the electronic properties of the bipyrrolidine ligand can be altered by introducing electron-donating or electron-withdrawing groups. For instance, in metal-catalyzed reactions, such modifications can influence the Lewis acidity of the metal center, thereby affecting the reactivity of the catalyst. In organocatalysis, these changes can impact the nucleophilicity of the enamine intermediate or the stability of the transition state. The development of novel pyrrolidine-based catalysts often involves the synthesis of a library of derivatives with systematic variations in their structure, followed by screening for optimal performance in a target reaction. nih.gov

Catalyst Design Principles and Optimization Strategies

The efficacy of this compound as a precursor for chiral ligands and organocatalysts in asymmetric synthesis is rooted in its distinct structural framework. The design and optimization of catalysts derived from this scaffold are guided by fundamental principles of stereochemistry and reaction mechanism, aiming to maximize enantioselectivity and catalytic activity. These strategies primarily involve the strategic modification of the bipyrrolidine core to create a well-defined and sterically hindered chiral environment around the catalytic center.

The modular nature of the 1,3'-bipyrrolidine scaffold allows for systematic tuning of its steric and electronic properties. nih.gov This modularity is a key principle in modern catalyst design, enabling the development of tailored catalysts for specific asymmetric transformations. Optimization strategies often focus on the introduction of various substituents on the nitrogen atoms and the pyrrolidine rings, as well as the choice of the counter-ion, which can significantly influence the catalyst's performance.

A pivotal aspect of designing catalysts from bipyrrolidine structures is the control of the dihedral angle between the two pyrrolidine rings. This angle influences the spatial arrangement of the substituents and, consequently, the stereochemical outcome of the catalyzed reaction. The substitution pattern on the pyrrolidine rings, whether at the 2,2'-, 3,3'-, or other positions, dictates the symmetry and conformational rigidity of the resulting ligand or organocatalyst. For instance, C2-symmetrical 2,5-disubstituted pyrrolidines are widely used scaffolds in both metal and organocatalysis due to their ability to create a well-defined chiral pocket. nih.gov

Optimization of these catalysts often involves a screening process where different derivatives are synthesized and tested in a model reaction. For example, in the context of asymmetric Michael additions, derivatives of 2,2'-bipyrrolidine (B3281945) have been explored as organocatalysts. chimia.ch The insights gained from such studies can be extrapolated to the 1,3'-bipyrrolidine system. Key parameters that are systematically varied include:

N-Substituents: The nature of the substituent on the nitrogen atoms is a critical design element. Bulky alkyl or aryl groups can enhance stereoselectivity by creating a more sterically demanding environment, which effectively shields one face of the substrate. For instance, the use of N-isopropyl-2,2'-bipyrrolidine derivatives has been reported for asymmetric Michael additions, where the isopropyl group plays a crucial role in the stereochemical control. chimia.ch

Ring Substituents: The introduction of substituents on the carbon atoms of the pyrrolidine rings can further refine the catalyst's stereochemical environment. These modifications can influence the catalyst's solubility, stability, and electronic properties, which in turn affect its catalytic activity and selectivity.

Counter-ion Effect: In the case of the dihydrochloride salt, the chloride ions can play a significant role in the catalytic cycle. They can act as a Brønsted acid co-catalyst or influence the aggregation state and solubility of the catalyst. The choice of the counter-ion is a parameter that can be optimized to improve reaction rates and enantioselectivities.

Detailed research findings on the application of N-alkyl-2,2'-bipyrrolidine derivatives in the asymmetric Michael addition of ketones and aldehydes to nitroolefins have provided valuable insights into the catalyst's mode of action. chimia.ch These studies have allowed for the postulation of transition state models that explain the observed enantioselectivities. chimia.ch

The following table summarizes the key design principles and optimization strategies for bipyrrolidine-based catalysts:

| Design Principle | Optimization Strategy | Rationale |

| Steric Hindrance | Introduction of bulky N-substituents (e.g., isopropyl, tert-butyl, aryl groups). | Creates a more defined chiral pocket, leading to higher enantioselectivity by favoring one approach of the substrate. |

| Electronic Tuning | Introduction of electron-donating or electron-withdrawing groups on the pyrrolidine rings or N-substituents. | Modifies the nucleophilicity or electrophilicity of the catalytic species, influencing reaction rates and catalyst turnover. |

| Conformational Rigidity | Introduction of cyclic structures or bulky groups that restrict the rotation around the C-C bond connecting the two pyrrolidine rings. | Reduces the number of possible transition states, leading to higher selectivity for a single stereoisomer. |

| Counter-ion Modification | Variation of the anion in the salt form (e.g., chloride, bromide, triflate). | Influences the catalyst's solubility, stability, and Brønsted acidity, which can impact catalytic activity and selectivity. |

| Scaffold Variation | Altering the connection point between the pyrrolidine rings (e.g., 1,3' vs. 2,2'). | Changes the overall geometry and symmetry of the catalyst, potentially leading to different or improved catalytic performance. |

The systematic application of these design principles and optimization strategies is crucial for the development of highly efficient and selective catalysts based on the this compound scaffold for a wide range of asymmetric transformations.

Mechanistic Investigations of Reactions Involving 1,3 Bipyrrolidine Dihydrochloride

Elucidation of Catalytic Cycles and Reaction Pathways

In reactions where 1,3'-bipyrrolidine (B1284032) would act as an organocatalyst, its mechanism would likely mirror that of other well-studied pyrrolidine-based catalysts, such as proline and its derivatives. These catalysts are particularly effective in transformations like Michael additions and 1,3-dipolar cycloadditions. nih.govnih.gov

A probable catalytic cycle for a Michael addition catalyzed by 1,3'-bipyrrolidine would initiate with the reaction of the catalyst with a ketone or aldehyde donor. The secondary amine of one of the pyrrolidine (B122466) rings would form an enamine intermediate. This enamine formation is a crucial step that activates the donor molecule. The newly formed enamine, being a nucleophile, would then attack the Michael acceptor. Subsequent hydrolysis of the resulting iminium ion would regenerate the catalyst and yield the final product, thus completing the catalytic cycle.

In the context of 1,3-dipolar cycloadditions, 1,3'-bipyrrolidine could be involved in the formation of azomethine ylides. elsevierpure.com The reaction of an N-substituted alpha-amino acid with an aldehyde in the presence of the bipyrrolidine could facilitate the formation of the ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile to furnish a pyrrolidine-containing heterocyclic product. The catalyst would be regenerated in the process, ready to start a new cycle.

Identification and Characterization of Reaction Intermediates

The primary intermediates in reactions catalyzed by pyrrolidine-based catalysts are enamines and iminium ions. In a hypothetical reaction catalyzed by 1,3'-bipyrrolidine, the formation of an enamine from the reaction of the catalyst with a carbonyl compound would be the first key intermediate. The structure of this enamine, particularly the stereochemistry around the nitrogen atom and the double bond, would be critical in determining the stereochemical outcome of the reaction.

Following the carbon-carbon bond-forming step, an iminium ion intermediate is formed. This species is an electrophilic intermediate that is subsequently hydrolyzed to release the final product and regenerate the catalyst. The characterization of these transient species is often challenging but can be achieved through techniques like NMR spectroscopy and mass spectrometry under specific reaction conditions designed to trap or prolong the lifetime of the intermediates.

In the case of 1,3-dipolar cycloadditions, the key intermediate would be the azomethine ylide complexed with the catalyst. The geometry of this ylide-catalyst complex would dictate the facial selectivity of the attack on the dipolarophile.

Kinetic and Thermodynamic Control in Bipyrrolidine-Catalyzed Reactions

The principles of kinetic and thermodynamic control are fundamental in understanding the selectivity of reactions catalyzed by chiral organocatalysts like 1,3'-bipyrrolidine. In many asymmetric reactions, the desired product is the kinetic product, formed through the lowest energy transition state. This is often achieved by running the reaction at low temperatures to prevent the system from reaching thermodynamic equilibrium, which might favor a different, more stable, but achiral or racemic product.

For instance, in a Michael addition, two or more stereoisomers can be formed. The relative rates of formation of these stereoisomers are governed by the energies of their respective transition states. A well-designed chiral catalyst, such as a derivative of 1,3'-bipyrrolidine, would selectively lower the energy of the transition state leading to one specific stereoisomer, thus ensuring high enantioselectivity under kinetic control. If the reaction is allowed to proceed for a longer time or at a higher temperature, there is a risk of epimerization or retro-Michael reaction, which could lead to the formation of the thermodynamically more stable product, potentially with lower enantiomeric excess.

The table below illustrates the conceptual difference between kinetic and thermodynamic control in a hypothetical bipyrrolidine-catalyzed reaction.

| Control Type | Reaction Conditions | Determining Factor | Product Outcome |

| Kinetic Control | Low temperature, short reaction time | Activation Energy (Ea) | The product that is formed fastest |

| Thermodynamic Control | High temperature, long reaction time | Gibbs Free Energy (ΔG) | The most stable product |

Stereochemical Analysis of Reaction Mechanisms

The stereochemical outcome of a reaction catalyzed by a chiral catalyst like 1,3'-bipyrrolidine is determined by the three-dimensional structure of the transition state. The chiral environment created by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

In enamine catalysis, the stereochemistry is often rationalized using models like the Houk model for asymmetric Michael additions. The bulky substituent on the pyrrolidine ring (in this case, the other pyrrolidine ring) would block one face of the enamine, forcing the electrophile to attack from the less hindered face. The geometry of the enamine (E vs. Z) also plays a crucial role in determining the syn or anti configuration of the product.

For 1,3-dipolar cycloadditions, the stereoselectivity is determined by the facial selectivity of the dipole addition to the dipolarophile. The chiral bipyrrolidine catalyst would form a chiral complex with the azomethine ylide, and the steric and electronic properties of the catalyst would favor one approach of the dipolarophile over the other, leading to high diastereo- and enantioselectivity. rsc.org

The following table summarizes the expected stereochemical outcomes in common reactions potentially catalyzed by a chiral bipyrrolidine derivative.

| Reaction Type | Key Stereodetermining Intermediate | Factors Influencing Stereoselectivity |

| Michael Addition | Chiral Enamine | Steric hindrance from the catalyst, geometry of the enamine (E/Z) |

| 1,3-Dipolar Cycloaddition | Chiral Azomethine Ylide Complex | Facial selectivity dictated by the catalyst's chiral environment |

| Aldol (B89426) Reaction | Chiral Enamine | Catalyst structure, nature of the aldehyde (aromatic vs. aliphatic) |

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions such as solvent, temperature, and the presence of additives can significantly influence the mechanistic pathway and, consequently, the outcome of a reaction catalyzed by 1,3'-bipyrrolidine.

Solvent: The polarity and proticity of the solvent can affect the stability of charged intermediates like iminium ions and the transition states. For instance, polar protic solvents can stabilize charged species through hydrogen bonding, which may alter the reaction rate and selectivity. Non-polar solvents are often preferred in enamine catalysis to minimize the background, uncatalyzed reaction.

Temperature: As discussed under kinetic and thermodynamic control, temperature is a critical parameter. Lower temperatures generally favor kinetic control and lead to higher enantioselectivities. Conversely, higher temperatures can lead to lower selectivity or even a change in the reaction mechanism.

Additives: The addition of acids or bases can influence the catalytic cycle. In the case of 1,3'-Bipyrrolidine dihydrochloride (B599025), a base would be required to deprotonate the ammonium (B1175870) salt to generate the active neutral amine catalyst. The nature and stoichiometry of this base can be crucial. Additives can also influence the aggregation state of the catalyst, which can have a profound effect on its activity and selectivity.

The impact of these conditions on a hypothetical reaction is outlined in the table below.

| Reaction Condition | Potential Effect on Mechanism |

| Solvent Polarity | Can alter transition state energies and the stability of charged intermediates. |

| Temperature | Dictates whether the reaction is under kinetic or thermodynamic control. |

| Presence of a Base | Necessary to generate the active catalyst from the dihydrochloride salt. |

| Water Content | Can affect the hydrolysis of iminium intermediates and catalyst stability. |

Theoretical and Computational Studies of 1,3 Bipyrrolidine Dihydrochloride

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Furthermore, DFT calculations can provide valuable information about the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For 1,3'-Bipyrrolidine (B1284032) dihydrochloride (B599025), understanding the distribution of these frontier orbitals would be crucial for predicting its behavior in chemical reactions. The positive charges on the nitrogen atoms are expected to lower the energies of both HOMO and LUMO, potentially affecting its reactivity compared to the neutral 1,3'-bipyrrolidine.

Table 1: Hypothetical DFT-Calculated Parameters for 1,3'-Bipyrrolidine Dihydrochloride

| Parameter | Hypothetical Value | Significance |

| C-N Bond Length (Pyrrolidinium) | ~1.50 Å | Reflects the single bond character within the protonated ring. |

| C-C Bond Length (Pyrrolidinium) | ~1.54 Å | Typical for sp3-hybridized carbon atoms. |

| N-H Bond Length (Protonated) | ~1.03 Å | Indicates a strong covalent bond formed upon protonation. |

| C-N-C Bond Angle (Pyrrolidinium) | ~109° | Suggests a tetrahedral geometry around the nitrogen atom. |

| HOMO Energy | Expected to be low | Due to the electron-withdrawing effect of the positive charges. |

| LUMO Energy | Expected to be low | Influenced by the overall cationic nature of the molecule. |

| HOMO-LUMO Gap | Expected to be large | Suggesting high kinetic stability. |

Note: The values in this table are hypothetical and based on general principles of computational chemistry. Specific DFT calculations are required for accurate data.

Conformational Analysis and Energy Landscapes of the Bipyrrolidine System

The conformational flexibility of this compound is a key aspect that would significantly impact its application in areas such as asymmetric catalysis. The molecule possesses multiple rotational degrees of freedom, primarily around the C-N bond connecting the two pyrrolidine (B122466) rings and the puckering of each five-membered ring.

The pyrrolidine ring itself is known to adopt non-planar envelope and twisted conformations to relieve ring strain. nih.gov The presence of substituents and their stereochemistry can influence the preferred puckering mode. For this compound, the connection to the second ring and the protonation state of the nitrogen atoms will dictate the conformational preferences of each ring.

A detailed conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles. This would reveal the low-energy conformers and the energy barriers separating them. The rotational barrier around the central C-N bond is of particular interest, as it would determine the relative orientation of the two pyrrolidine rings. Steric hindrance between the two rings, as well as electrostatic interactions arising from the positive charges, would play a crucial role in defining this rotational barrier.

Understanding the energy landscape is essential for predicting which conformations are likely to be populated at a given temperature and how the molecule might behave in a dynamic environment, such as in solution or when interacting with other molecules.

Computational Modeling of Ligand-Substrate and Ligand-Metal Interactions

A primary area of interest for this compound is its potential use as a chiral ligand in catalysis. Computational modeling can provide invaluable insights into how this molecule interacts with metal centers and substrates.

In its deprotonated form, 1,3'-bipyrrolidine can act as a bidentate or monodentate ligand, coordinating to a metal through its nitrogen atoms. The geometry of the resulting metal complex would be highly dependent on the conformational preferences of the bipyrrolidine ligand. Computational methods, such as DFT, can be used to model the structure of these metal complexes and to calculate the binding energies, providing a measure of the stability of the complex. rsc.org

Furthermore, modeling the interaction of the metal-ligand complex with a substrate can help to understand the mechanism of a catalytic reaction. By calculating the energies of transition states and intermediates, it is possible to elucidate the reaction pathway and to identify the factors that control the stereoselectivity of the reaction. For a chiral ligand like 1,3'-bipyrrolidine, understanding how its three-dimensional structure directs the approach of the substrate to the metal center is key to designing more efficient and selective catalysts.

Prediction of Reactivity and Selectivity in Catalytic Processes

Building upon the understanding of ligand-metal and ligand-substrate interactions, computational chemistry can be employed to predict the reactivity and selectivity of catalysts based on the 1,3'-bipyrrolidine scaffold. By comparing the activation energies for different possible reaction pathways, it is possible to predict which products will be formed preferentially.

For example, in an asymmetric reaction, there will be two competing pathways leading to the two enantiomeric products. The enantioselectivity of the reaction is determined by the difference in the activation energies of these two pathways (ΔΔG‡). Computational methods can be used to calculate these energy differences, allowing for the prediction of the enantiomeric excess (ee) that can be expected for a given catalyst and substrate.

These predictive capabilities are extremely valuable in the rational design of new catalysts. By computationally screening a range of modified 1,3'-bipyrrolidine ligands, it is possible to identify candidates that are likely to exhibit improved reactivity and selectivity, thus guiding synthetic efforts towards the most promising targets.

Molecular Dynamics Simulations for Understanding Reaction Dynamics

While DFT calculations provide a static picture of molecular structures and energies, molecular dynamics (MD) simulations can offer a dynamic view of how this compound and its complexes behave over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. nih.gov

For this compound in solution, MD simulations could be used to study its conformational dynamics, including the rates of ring puckering and rotation around the central C-N bond. This would provide a more realistic picture of the molecule's behavior in a chemical reaction, where it is constantly undergoing thermal motion.

In the context of catalysis, MD simulations can be used to study the entire process of a substrate binding to a metal complex, undergoing a chemical transformation, and then dissociating. This can reveal important details about the reaction mechanism that may not be apparent from static calculations alone. For instance, the role of solvent molecules in stabilizing intermediates and transition states can be explicitly investigated.

The application of these powerful computational techniques to this compound is currently an open area of research. Such studies would undoubtedly provide a wealth of information that would be invaluable for understanding the fundamental properties of this molecule and for guiding its application in various fields of chemistry.

Medicinal Chemistry and Pharmacological Research of 1,3 Bipyrrolidine Dihydrochloride Derivatives

Design and Synthesis of Bioactive Analogues for Drug Discovery

The design of bioactive analogues based on the 1,3'-bipyrrolidine (B1284032) core often involves strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The pyrrolidine (B122466) ring's non-planar structure provides a rigid scaffold that can be functionalized to orient substituents in specific spatial arrangements, thereby enhancing interactions with biological targets. nih.govnih.gov

A primary synthetic strategy for creating diverse pyrrolidine-containing molecules is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net This method typically involves the reaction of an azomethine ylide with a dipolarophile, such as an alkene, to construct the five-membered pyrrolidine ring with a high degree of regio- and stereoselectivity. nih.govmdpi.comscispace.com For instance, the reaction between isatins, amino acids like L-phenylalanine, and various dipolarophiles can generate complex spirooxindolopyrrolidines in a one-pot, three-component reaction. mdpi.comscispace.com

Another key approach is the functionalization of a pre-existing pyrrolidine ring. nih.gov This can involve multi-step synthetic sequences to introduce a variety of substituents. For example, the synthesis of (S)-pyrrolidines as CXCR4 chemokine receptor antagonists involved the reaction of pyridin-2-yl-4-oxobutanal derivatives with (R)-1-(4-methoxyphenyl)ethan-1-amine to form an intermediate pyrrolidine derivative, which was further modified. nih.gov Similarly, benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides have been synthesized as histamine (B1213489) H3 receptor antagonists, starting from a focused screening of biogenic amine compounds. nih.gov These synthetic efforts often aim to reduce molecular weight while increasing binding affinity and improving physicochemical properties like brain penetration. nih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacological Target Modulation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. collaborativedrug.com For 1,3'-bipyrrolidine derivatives, SAR studies have been crucial in optimizing their pharmacological profiles for specific targets. These studies involve systematically modifying different parts of the molecule and assessing the impact on activity. nih.govnih.gov

In the development of histamine H3 receptor antagonists, SAR studies on benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides revealed key structural requirements for potency. nih.gov A preliminary SAR study guided the reduction of molecular weight while concurrently increasing binding affinity. nih.gov Optimization of the physical properties of this series led to the identification of a specific analogue, (S)-6n, which demonstrated improved brain-to-plasma exposure. nih.gov

For a series of substituted pyrrolidines developed as H3 antagonists, SAR exploration highlighted the importance of specific substituents. lookchem.com For example, while various aryl groups were tolerated at one position, a hydrogen, methyl, tetrahydropyran, or benzyl (B1604629) substituent at another position led to a significant loss in histamine H3 binding affinity. lookchem.com The literature suggests that a common feature for many histamine H3 receptor antagonists is a tri-substituted basic amine connected by a four-atom linker to an aromatic ring. lookchem.com

The table below summarizes SAR data for a series of benzimidazole-substituted 1,3'-bipyrrolidine benzamides, illustrating the effect of different substituents on binding affinity at the human histamine H3 receptor (hH3R).

| Compound | R Group | hH3R Ki (nM) |

| 13a | 4-CN | 184 ± 65 |

| 13b | 4-SMe | 50 ± 13 |

| 14b | 4-CN | 45 ± 1 |

| 14c | 4-SMe | 143 ± 24 |

| 18a | 3-F | 54 ± 33 |

| 18b | 4-CN | 89 ± 62 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2010. lookchem.com |

Investigation as Receptor Antagonists

The unique structural features of 1,3'-bipyrrolidine derivatives make them promising candidates for antagonists at various receptors, particularly G protein-coupled receptors (GPCRs). GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them major targets for drug discovery. nih.govrevvity.com

The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS) that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonism of the H3R increases neurotransmitter release, leading to pro-cognitive and wake-promoting effects. wikipedia.org Consequently, H3R antagonists are being investigated for treating conditions like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). wikipedia.org

Several series of 1,3'-bipyrrolidine derivatives have been identified as potent and selective H3R antagonists. nih.govnih.gov Through focused screening and subsequent optimization, benzimidazole- and indole-substituted 1,3'-bipyrrolidine benzamides were developed. nih.gov These efforts led to compounds with high binding affinity and functional potency at the H3 receptor. nih.gov Another distinct series of novel substituted pyrrolidines also demonstrated high affinity for the H3R. nih.gov These compounds were shown to effectively penetrate the CNS and occupy H3 receptors in the rat brain after oral administration, highlighting their potential as clinical candidates. nih.gov

The versatility of the pyrrolidine scaffold has prompted its exploration against other GPCRs beyond the H3 receptor. nih.govnih.gov GPCRs are classified into several families, including Class A (Rhodopsin-like), Class B (Secretin-like), and Class C (Glutamate-like), all of which are significant drug targets. nih.govguidetopharmacology.org The conformational rigidity and stereochemical diversity of pyrrolidine derivatives allow them to achieve specific interactions required for high affinity and selectivity at various GPCRs. nih.govnih.gov

For example, research has led to the discovery of (S)-pyrrolidine derivatives that act as antagonists for the CXCR4 chemokine receptor, a GPCR involved in cancer metastasis. nih.gov One such compound showed excellent binding affinity by competitively displacing a fluorescent antibody from the receptor. nih.gov Furthermore, cis-3,4-diphenylpyrrolidine derivatives have been identified as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a nuclear receptor that shares structural and functional characteristics with some GPCR signaling pathways and is implicated in autoimmune diseases. nih.gov These examples underscore the broad applicability of the pyrrolidine core in targeting a wide range of receptors for therapeutic benefit.

In Vitro Pharmacological Profiling Methodologies

The in vitro pharmacological profiling of 1,3'-bipyrrolidine derivatives involves a battery of assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels.

Binding Assays : Radioligand binding assays are commonly used to determine the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, from which the inhibition constant (Ki) is calculated. For H3R antagonists, these assays are typically performed using cell membranes expressing the recombinant human H3 receptor. nih.govlookchem.com

Functional Assays : These assays measure the biological response following receptor activation or inhibition. For GPCRs, common readouts include the measurement of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphate (B84403) (IP1). revvity.com For instance, Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP levels, while Gi-coupled receptors inhibit it. revvity.com Gq-coupled receptors activate phospholipase C, leading to an increase in IP1. revvity.com The GTPγS binding assay is another functional assay that measures G-protein activation directly upon receptor occupancy by an agonist. revvity.com

Cell-Based Assays : To assess properties like membrane permeability and potential for oral absorption, Caco-2 cell permeability assays are often employed. nih.gov The Caco-2 cell line is derived from human colorectal adenocarcinoma cells and, when grown as a monolayer, differentiates to form tight junctions, mimicking the intestinal epithelial barrier. nih.gov

The table below shows in vitro data for a representative 1,3'-bipyrrolidine derivative investigated as an H3R antagonist.

| Compound | hH3R Ki (nM) | hSERT Ki (nM) |

| Compound 4 | 2.4 | 6.3 |

| Data sourced from LookChem. lookchem.com |

In Vivo Pharmacological Characterization Methodologies

Following promising in vitro results, lead compounds are advanced to in vivo studies to evaluate their pharmacological effects and pharmacokinetic profiles in living organisms.

Pharmacokinetic Studies : These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For CNS-targeted drugs like H3R antagonists, a critical parameter is the ability to cross the blood-brain barrier. Brain-to-plasma exposure ratios are determined by measuring compound concentrations in the brain and blood of animals (e.g., rats) at various time points after administration. nih.gov

Receptor Occupancy Studies : These studies confirm that the drug engages its target in the intended tissue, such as the brain. They can be performed ex vivo by measuring the binding of a radioligand to tissue samples from drug-treated animals or in vivo using imaging techniques like positron emission tomography (PET). Studies have confirmed that orally administered pyrrolidine H3R antagonists can occupy H3 receptors in the rat brain. nih.gov

Efficacy Models : Animal models of disease are used to assess the therapeutic potential of a compound. For H3R antagonists, models that assess cognitive function and wakefulness are relevant. For example, the novel object recognition test in rats is used to evaluate effects on learning and memory. nih.gov Efficacy in a water intake model has also been reported for certain H3R antagonists. nih.gov For compounds targeting other receptors, like those with potential analgesic activity, the writhing test in mice is a common model to assess antinociceptive effects. mdpi.com

Target Identification and Validation for Therapeutic Applications

The identification of specific biological targets is a critical step in the development of new therapeutic agents. For derivatives of 1,3'-bipyrrolidine, this process involves a combination of computational modeling, in vitro biochemical assays, and cell-based studies to elucidate their mechanism of action. While direct research on 1,3'-bipyrrolidine dihydrochloride (B599025) derivatives is limited, studies on closely related pyrrolidine and bipyrrolidine structures provide insights into their potential therapeutic targets and applications.

One area of investigation for bipyrrolidine-containing compounds is in cancer therapy. Certain bipyrrolidine derivatives have been shown to exhibit anticancer properties by interacting with fundamental cellular processes. The proposed mechanisms of action include the inhibition of enzymes crucial for cancer cell metabolism and the induction of apoptosis (programmed cell death). For instance, some bipyrrolidine compounds are believed to intercalate with DNA, leading to strand breaks and triggering the apoptotic cascade.

Another significant area of research for pyrrolidine derivatives is in the modulation of enzyme activity. These compounds have been identified as inhibitors of various enzymes implicated in disease. For example, derivatives of pyrrolidine have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and relevant to the management of type 2 diabetes. nih.gov Similarly, pyrrolidinedione scaffolds have been identified as inhibitors of the bacterial enzyme MurA, which is essential for the biosynthesis of peptidoglycan in bacterial cell walls, making it a target for novel antibiotics. nih.gov

Furthermore, the pyrrolidine scaffold is a key component in the design of ligands for G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes and representing major drug targets. nih.govebi.ac.uk The structural features of the bipyrrolidine core can be modified to achieve selective binding to specific receptor subtypes, offering potential for the development of drugs with improved efficacy and reduced side effects.

The validation of these potential targets involves a multi-faceted approach. Initial identification through computational screening is often followed by in vitro enzyme inhibition assays to determine the potency and selectivity of the compounds. Cell-based assays are then used to confirm the activity in a more biologically relevant context. For instance, the neuroprotective effects of pyrrolidine-2-one derivatives have been assessed in cellular models of cognitive impairment, providing evidence for their potential in treating neurodegenerative diseases like Alzheimer's disease. nih.gov

Table 1: Examples of Target Identification for Pyrrolidine Derivatives

| Compound Class | Potential Target | Therapeutic Application | Key Findings |

| Pyrrolidine amides | α-Amylase, α-Glucosidase | Type 2 Diabetes | Compound 3g (4-methoxy analogue) showed significant inhibitory activity with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase. nih.gov |

| Diarylpyrrolidinediones | MurA (bacterial enzyme) | Antibacterial | Compound 46 was identified as a potent inhibitor of E. coli MurA with an IC50 of 4.5 µM and also inhibited the fosfomycin-resistant MurA C115D mutant. nih.gov |

| Pyrrolidine-2-one derivatives | Acetylcholinesterase | Alzheimer's Disease | Derivatives showed effectiveness in treating behavioral and biochemical changes in a scopolamine-induced cognitive impairment model in mice. nih.gov |

| Pyrrole-based azomethines | Monoamine oxidase B (MAO-B), Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Compounds exhibited neuroprotective and antioxidant effects in in vitro models of neurotoxicity. nih.gov |

Bipyrrolidine Scaffolds in the Development of Other Biologically Active Agents

The versatility of the bipyrrolidine scaffold has made it a valuable structural motif in the design and synthesis of a wide range of biologically active agents beyond those directly derived from 1,3'-bipyrrolidine dihydrochloride. The unique three-dimensional arrangement of the two pyrrolidine rings allows for precise spatial orientation of functional groups, enabling targeted interactions with various biological macromolecules.

Anticancer Agents:

The bipyrrolidine scaffold has been incorporated into molecules designed to combat cancer. For example, certain bispidine derivatives, which can be considered related bicyclic structures, have been shown to induce apoptosis in cancer cells by activating polyamine catabolism. nih.gov The resulting cytotoxic metabolites can selectively target and kill tumor cells. Specifically, compound 4e demonstrated a significant ability to enhance cancer cell death in the presence of polyamines, suggesting a mechanism reliant on the induction of polyamine catabolism. nih.gov

Antiviral Agents:

The pyrrolidine ring is a common feature in many antiviral drugs. Researchers have synthesized and evaluated various pyrrolidine-containing compounds for their activity against different viruses. For instance, 1,3-thiazepine (B12646109) derivatives, which can be synthesized from pyrrolidine precursors, have shown modest activity against HIV-1, Bovine viral diarrhea virus (BVDV), and Yellow fever virus (YFV). semanticscholar.org

Central Nervous System (CNS) Agents:

The bipyrrolidine scaffold is of significant interest in the development of drugs targeting the central nervous system. Pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in models of cognitive impairment. nih.gov These compounds have been shown to mitigate behavioral and biochemical changes associated with conditions like Alzheimer's disease. Furthermore, a novel phenylpyrrolidine derivative, compound 1 , exhibited a significant neuroprotective effect against glutamate-induced neurotoxicity in primary cortical neuron cultures. This compound also showed potential for restoring cognitive functions in an in vivo model of ischemic stroke.

Enzyme Inhibitors:

As mentioned previously, the pyrrolidine scaffold is a key element in the design of various enzyme inhibitors. Beyond the α-amylase, α-glucosidase, and MurA inhibitors, pyrrolidine analogues of pochonicine have been synthesized and evaluated as potent inhibitors of β-N-acetylhexosaminidase, an enzyme implicated in several diseases. nih.gov

Table 2: Examples of Biologically Active Agents Incorporating the Bipyrrolidine Scaffold

| Compound Class | Biological Activity | Target/Mechanism | Key Findings |

| Bispidine derivatives | Anticancer | Induction of polyamine catabolism | Compound 4e effectively induced apoptosis in HepG2 cancer cells. nih.gov |

| 1,3-Thiazepine derivatives | Antiviral | - | Compounds 6b' and 7a' showed modest activity against HIV-1, BVDV, and YFV. semanticscholar.org |

| Pyrrolidine-2-one derivatives | Neuroprotective | Acetylcholinesterase inhibition | Showed efficacy in a mouse model of scopolamine-induced cognitive impairment. nih.gov |

| Phenylpyrrolidine derivative (1 ) | Neuroprotective | AMPA receptor modulation | Demonstrated a significant neuroprotective effect against glutamate-induced neurotoxicity and improved cognitive function in a stroke model. |

| Pyrrolidine analogues of pochonicine | Enzyme Inhibition | β-N-Acetylhexosaminidase inhibition | Showed potent inhibition of β-N-acetylhexosaminidases. nih.gov |

Advanced Research Methodologies and Characterization Techniques

Spectroscopic Approaches for Molecular Structure and Dynamics

Spectroscopic techniques are fundamental in defining the structural architecture of 1,3'-Bipyrrolidine (B1284032) dihydrochloride (B599025). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful tools in this regard.